Luteolin-3',7-di-O-glucoside
Description
Structure
2D Structure
Properties
IUPAC Name |
5-hydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISZYPSIZGKOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52187-80-1 | |
| Record name | 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Occurrence and Distribution of Luteolin 3 ,7 Di O Glucoside in the Plant Kingdom
Identification in Specific Plant Species and Genera
The presence of Luteolin-3',7-di-O-glucoside has been documented across a diverse range of plant life, from common vegetables to medicinal herbs. Its identification has been made possible through advanced analytical techniques, providing a clearer picture of its distribution.
Examples of Dicotyledonous Plant Families Containing this compound
This compound is found in several families of dicotyledonous plants. Notable among these are:
Asteraceae (Composite family): This large and widespread family, which includes species like yacon (Smallanthus sonchifolius), has been shown to contain this compound. biocrick.com Studies have identified this compound in various members of the Asteraceae family. frontiersin.orgmdpi.com For instance, it has been reported in Artemisia judaica, Launaea nudicaulis, and Helichrysum arenarium. nih.gov
Lamiaceae (Mint family): This family, known for its aromatic herbs, also features species that produce this compound. researchgate.net For example, it has been detected in the genus Dracocephalum. nih.gov
Apiaceae (Carrot or parsley family): this compound has been identified in members of this family, such as celery (Apium graveolens). frontiersin.org
Resedaceae (Mignonette family): The plant Reseda luteola (weld) is a known source of this compound. researchgate.netresearchgate.net
Bignoniaceae (Trumpet creeper family): The leaves of Markhamia tomentosa have been found to contain this compound. biocrick.com
Verbenaceae (Vervain family): While not as common, its presence has been noted in this family as well. kahaku.go.jp
Table 1: Dicotyledonous Plant Families Containing this compound
| Family Name | Example Species |
|---|---|
| Asteraceae | Smallanthus sonchifolius (Yacon) biocrick.com |
| Lamiaceae | Dracocephalum sp. nih.gov |
| Apiaceae | Apium graveolens (Celery) frontiersin.org |
| Resedaceae | Reseda luteola (Weld) researchgate.netresearchgate.net |
| Bignoniaceae | Markhamia tomentosa biocrick.com |
| Verbenaceae | Vitex rotundifolia kahaku.go.jp |
Presence in Traditional Medicinal Plants and Food Sources
This compound is present in a variety of plants that have a long history of use in traditional medicine and as food sources.
In the realm of traditional medicine, this compound is found in plants utilized for their therapeutic properties. For example, Markhamia tomentosa, a plant used in traditional practices for treating ulcers, contains this compound. biocrick.com Similarly, certain plants used in Traditional Chinese Medicine, such as those in the formula Shuang Huang Lian, have been found to contain this flavonoid. nih.gov Patrinia, another plant used in traditional Chinese medicine, also contains Luteolin-7-O-glucoside, a closely related compound. phcog.com
From a dietary perspective, this compound is consumed through various common foods. It is found in vegetables like carrots and celery, as well as in olive oil. frontiersin.orgresearchgate.net European plums (Prunus domestica L.) have also been identified as a source of this compound. ekb.eg The presence of this flavonoid in such a wide array of edible plants underscores its role as a natural component of the human diet. researchgate.netmdpi.com
Table 2: Examples of Traditional Medicinal Plants and Food Sources Containing this compound
| Plant | Use |
|---|---|
| Markhamia tomentosa | Traditional medicine for ulcers biocrick.com |
| Plants in Shuang Huang Lian formula | Traditional Chinese Medicine nih.gov |
| Carrots | Food Source researchgate.net |
| Celery | Food Source frontiersin.orgresearchgate.net |
| Olive Oil | Food Source researchgate.net |
| European Plum (Prunus domestica L.) | Food Source ekb.eg |
Qualitative and Quantitative Analysis Across Plant Populations
The concentration of this compound can vary significantly between different plant populations, and even within the same species, due to a variety of factors.
Qualitative analysis confirms the presence or absence of the compound. For instance, studies on Vitex rotundifolia have compared the flavonoid profiles of coastal and inland populations, noting the presence of luteolin (B72000) glycosides. kahaku.go.jp
Quantitative analysis, on the other hand, measures the exact amount of the compound. In Reseda luteola, high-performance liquid chromatography (HPLC) has been used to quantify the yields of this compound, with one study reporting a yield of 0.233% by mass of the dried plant. researchgate.net Another study on yacon (Smallanthus sonchifolius) landraces revealed that ethanol (B145695) extracts had a higher amount of flavonoids like this compound compared to decoction extracts. biocrick.com These quantitative differences can be influenced by genetic factors, environmental conditions, and cultivation practices.
Table 3: Quantitative Data for this compound in Specific Plants
| Plant Species | Part Analyzed | Extraction Method | Concentration | Reference |
|---|---|---|---|---|
| Reseda luteola (Weld) | Aerial parts | Methanol (B129727)/water | 0.233% of dried plant | researchgate.net |
| Smallanthus sonchifolius (Yacon) | Not specified | Ethanol extract | Higher amount than decoction | biocrick.com |
Biosynthesis and Metabolic Pathways of Luteolin 3 ,7 Di O Glucoside in Planta
Enzymatic Glycosylation of Luteolin (B72000) Aglycone
The final steps in the formation of Luteolin-3',7-di-O-glucoside involve the attachment of two glucose molecules to the luteolin aglycone (the non-sugar portion). This transformation is critical as glycosylation enhances the water solubility, stability, and bioavailability of the flavonoid aglycone. nih.gov The biosynthesis of flavonoid-O-glycosides in plants is predominantly carried out by a class of enzymes known as glycosyltransferases. rsc.org
Glycosyltransferases (GTs), particularly UDP-dependent glycosyltransferases (UGTs), are the key enzymes responsible for flavonoid glycosylation. mdpi.comcas.cz These enzymes catalyze the transfer of a sugar moiety, such as glucose, from an activated sugar donor like UDP-glucose to an acceptor molecule, in this case, the luteolin aglycone. mdpi.com This process, known as O-glycosylation, forms a glycosidic bond between the sugar and a hydroxyl group on the flavonoid structure. nih.gov The result is the formation of glycoconjugates that often exhibit improved biological properties compared to the original aglycone. mdpi.com UGTs play a crucial role in creating the vast diversity of flavonoid glycosides found in nature by modifying various acceptor substrates at different positions. cas.cz
The formation of this compound requires two specific glycosylation events at the hydroxyl groups located at the C-7 and C-3' positions of the luteolin molecule. The order and specificity of these reactions are determined by the particular UGTs present in the plant species.
Research has shown that different glycosyltransferases exhibit distinct regioselectivity. For instance, a glycosyltransferase from Bacillus cereus (BcGT-1) can transfer a glucose group to the 7-hydroxyl position of luteolin, as luteolin lacks a 3-hydroxyl group which is often preferentially glycosylated. oup.comoup.com Another GT from the same organism, BcGT-3, was found to convert luteolin into mono- and di-O-glucosides, with evidence suggesting the di-O-glucoside was Luteolin-7,3'-di-O-glucoside. jmb.or.kr This was deduced by using methylated luteolin derivatives; when the 3'-hydroxyl group was blocked, only a mono-glucoside formed, indicating the 7- and 3'- positions as the likely sites of glycosylation. jmb.or.kr
Generally, in flavonoid glycosylation, the 3-hydroxyl group is glycosylated first, followed by the 7-hydroxyl group, and finally the 3' or 4'-hydroxyl group. jmb.or.kr In the case of luteolin, which lacks a 3-hydroxyl group, the process proceeds at other available sites. A study on UGT95A1 from Pilosella officinarum showed it primarily produces luteolin-3'-O-glucoside but also a double glycosylation product, luteolin-7,3'-di-O-glucoside. nih.gov This indicates that a single or multiple enzymes can be responsible for the sequential addition of glucose molecules to form the di-glucoside. In Panax quinquefolius, integrated transcriptomic and metabolomic analysis revealed that UGT genes positively regulate the biosynthesis of this compound. mdpi.com
Role of Glycosyltransferases in O-Glycoside Formation
Precursor Compounds and Flavonoid Biosynthetic Route
The luteolin aglycone itself is a product of the well-characterized flavonoid biosynthetic pathway, which is an extension of the general phenylpropanoid pathway. nih.govmdpi.com This metabolic route begins with the amino acid L-phenylalanine. frontiersin.org
The pathway can be summarized in the following key enzymatic steps:
General Phenylpropanoid Pathway : Phenylalanine is converted into p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL). nih.govresearchgate.net
Chalcone (B49325) Synthesis : Chalcone synthase (CHS), a key enzyme in the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.govfrontiersin.org
Isomerization : Chalcone isomerase (CHI) then converts naringenin chalcone into the flavanone (B1672756) naringenin. nih.gov Naringenin is a central branching point for the synthesis of various flavonoid classes. mdpi.com
Hydroxylation : To produce luteolin, naringenin is first hydroxylated at the 3' position of its B-ring by Flavonoid 3'-hydroxylase (F3'H) to form eriodictyol (B191197). nih.govfrontiersin.org
Flavone (B191248) Formation : Finally, Flavone synthase (FNS) introduces a double bond between the C2 and C3 atoms of eriodictyol to yield the flavone luteolin. nih.govresearchgate.net
This newly synthesized luteolin aglycone then becomes the substrate for the glycosyltransferases that produce this compound.
Table 1: Key Enzymes in the Biosynthesis of Luteolin Aglycone
| Enzyme | Abbreviation | Role in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. nih.govresearchgate.net |
| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.govresearchgate.net |
| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.govresearchgate.net |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. nih.govfrontiersin.org |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. nih.gov |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates naringenin to form eriodictyol. frontiersin.orgnih.gov |
| Flavone synthase | FNS | Converts eriodictyol to the luteolin aglycone. nih.gov |
Environmental and Genetic Factors Influencing Biosynthesis
The production and accumulation of this compound and other flavonoids in plants are not static; they are dynamically influenced by both the plant's genetic makeup and a range of external environmental cues. plos.org
Genetic Factors: The expression levels of biosynthetic genes are a primary determinant of flavonoid accumulation. In sorghum, the accumulation of this compound was associated with the expression of both Flavone synthase II (FNSII) and Flavonoid 3'-hydroxylase (F3'H) genes. frontiersin.org The regulation of these structural genes is often controlled by transcription factors. For example, MYB transcription factors have been shown to regulate the expression of UGT genes, thereby controlling the biosynthesis of flavonoid glycosides. mdpi.com In Capsicum, a specific genetic marker (QTL) linked to a MYB12-like gene was significantly associated with the accumulation of luteolin and other flavonoids. wur.nl Furthermore, specific UGT genes are directly linked to the production of this compound. mdpi.com
Environmental Factors: Plants modulate their secondary metabolism in response to environmental stress, often leading to increased production of protective compounds like flavonoids. nih.gov
Light and UV Radiation: High light intensity and UV radiation are known to stimulate flavonoid biosynthesis. nih.gov Dihydroxy B-ring-substituted flavonoids, such as luteolin 7-O-glycosides, play a role in scavenging reactive oxygen species generated during light stress. mdpi.com In some plants, UV-B radiation exposure leads to higher levels of flavones. wur.nl
Temperature: Temperature changes can significantly alter flavonoid production. High temperatures (30-40°C) may inhibit flavonoid biosynthesis, whereas low temperatures can induce it. plos.org
Water Availability and Salinity: Abiotic stresses such as drought and high salinity often lead to an increased concentration of flavonoids. nih.gov Water stress was found to increase luteolin levels in Chrysanthemum and Lactuca sativa. nih.gov Similarly, salinity stress enhanced the biosynthesis of luteolin 7-O-glycosides. nih.gov
Nutrient Availability: Fertilization can affect flavonoid concentrations. For instance, nitrogen fertilization levels were shown to impact the concentration of luteolin-7-O-glucoside at different growth stages. nih.gov
Table 2: Influence of Environmental Factors on Luteolin Glycoside Biosynthesis
| Environmental Factor | Effect on Biosynthesis | Plant Example(s) |
|---|---|---|
| Water Stress (Drought) | Increased accumulation of luteolin and its glycosides. nih.gov | Lactuca sativa, Chrysanthemum nih.gov |
| Salinity | Enhanced biosynthesis of luteolin glycosides. nih.gov | Dracocephalum kotschyi nih.gov |
| UV Radiation | Increased production of flavones and luteolin glycosides. nih.govmdpi.com | General plant response nih.govmdpi.com |
| High Light Intensity | Increased accumulation of luteolin-7-O-glucoside. nih.gov | Lactuca sativa nih.gov |
| Temperature | Low temperatures can induce, while high temperatures can inhibit flavonoid biosynthesis. plos.org | General plant response plos.org |
| Nitrogen Fertilization | Affects the concentration of luteolin-7-O-glucoside depending on growth stage. nih.gov | Cynara cardunculus nih.gov |
Extraction and Purification Methodologies for Luteolin 3 ,7 Di O Glucoside from Botanical Sources
Conventional Extraction Techniques
Conventional extraction methods remain fundamental in the initial recovery of Luteolin-3',7-di-O-glucoside from botanical sources. These techniques primarily involve the use of solvents to leach the target compound from the plant matrix.
Solid-Liquid Extraction Approaches
Solid-liquid extraction is a primary and widely used method for obtaining flavonoids like this compound from plant materials. Techniques such as maceration, reflux, and Soxhlet extraction are commonly employed. researchgate.net For instance, reflux extraction has been identified as a superior conventional method for isolating luteolin (B72000) and its glycosides from sources like Vitex pseudonegundo. researchgate.net In a typical Soxhlet extraction, a solvent is repeatedly passed over the solid plant material to extract the desired compounds. For example, to extract related compounds like oleuropein (B1677263) and luteolin-7-O-glucoside from olive leaves, a Soxhlet apparatus was used with a 60% (v/v) ethanol-water solution for 4 hours. mdpi.com The selection of the specific solid-liquid extraction technique often depends on the stability of the compound and the desired extraction efficiency.
Solvent Selection and Optimization
The choice of solvent is a critical factor that significantly influences the efficiency of this compound extraction. The polarity of the solvent must be well-matched with the target compound to ensure maximum yield. Aqueous solutions of organic solvents like ethanol (B145695) and methanol (B129727) are frequently used. srce.hrresearchgate.net For example, a methanol/water (80:20 v/v) mixture has been used for extracting luteolin derivatives from Cynara cardunculus leaves. nih.gov The optimization of solvent concentration is also crucial; studies on related flavonoids have shown that specific ethanol or methanol concentrations can maximize the extraction yield. For instance, in the extraction of flavonoids from olive leaves, an optimal solvent mixture was found to be 12.7% water, 14.8% ethanol, and 72.5% methanol. researchgate.net Similarly, for extracting oleuropein and luteolin-7-O-glucoside, a 60% ethanol-water solution was deemed effective. mdpi.com The optimization process often involves varying the solvent-to-solid ratio and temperature to achieve the best results. srce.hrscielo.br
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction technologies have been developed. srce.hr These modern techniques offer improved efficiency and are often more environmentally friendly. nih.gov
Ultrasound-Assisted Extraction (UAE) Parameters and Efficiency
Ultrasound-Assisted Extraction (UAE) is a prominent advanced technique that utilizes acoustic cavitation to enhance the extraction process. nih.gov This method has been shown to be more efficient than conventional techniques like Soxhlet extraction for related compounds, yielding a 37.9% higher content of luteolin-7-glucoside from olive leaves. mdpi.com The efficiency of UAE is dependent on several parameters, including temperature, ultrasonic power and time, and solvent-to-solid ratio. thaiscience.infonih.gov
For instance, a study optimizing the extraction of flavonoids from Lactuca indica found the ideal UAE conditions to be a liquid-to-solid ratio of 24.76 mL/g, an ultrasonic power of 411.43 W, an ethanol concentration of 58.86%, and an extraction time of 30 minutes. nih.gov Another study on Flos populi determined the optimal temperature for UAE to be 70 °C, which accelerated molecular movement and decreased solvent viscosity. thaiscience.info The amplitude of the ultrasound is also a key factor; optimal results for extracting luteolin-7-glucoside from olive leaves were achieved at a low amplitude (30%) and a temperature of 40°C. mdpi.comresearchgate.net
Table 1: Optimized UAE Parameters for Flavonoid Extraction from Various Botanical Sources
| Botanical Source | Target Compound(s) | Optimal Temperature (°C) | Optimal Ethanol Concentration (%) | Optimal Solid-to-Solvent Ratio | Optimal Ultrasonic Time (min) | Reference |
| Plantago lanceolata | Luteolin-7-O-glucoside, Acteoside | 40 | 45 | 1:49 g/mL | 64 | researchgate.net |
| Flos populi | Luteolin, Quercetin (B1663063), etc. | 70 | 60 | 1:25 g/mL | 35 | thaiscience.info |
| Olive Leaves | Luteolin-7-glucoside, Oleuropein | 40 | 60 (v/v) | - | - | mdpi.com |
| Lactuca indica | Luteolin-7-O-glucoside, Rutin, etc. | - | 58.86 | 1:24.76 g/mL | 30 | nih.gov |
Ionic Liquid-Enzyme Complex Systems for Enhanced Recovery
A novel and promising approach for enhancing the extraction of luteolin and its glycosides involves the use of ionic liquid-enzyme complex systems. mdpi.com Ionic liquids can disrupt the plant cell wall by complexing with cellulose (B213188), thereby increasing the solubility of the target compounds. mdpi.com When combined with enzymes like cellulase (B1617823) or pectinase, which can hydrolyze the glycosidic bonds, this method can significantly increase the yield of the free form of the flavonoid. mdpi.com
One study demonstrated that an ionic liquid–enzyme complex system increased the yield of luteolin from Schisandra chinensis by 4.88 times compared to traditional reflux extraction. mdpi.com The optimized conditions for this method included using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) as the ionic liquid, an enzyme addition of 13.31%, and ultrasonic shaking for 173.47 minutes. mdpi.com This innovative technique not only boosts the extraction rate but is also considered a more environmentally friendly or "green" approach. mdpi.com
Chromatographic Separation and Isolation Strategies
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the crude extract. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the analysis and isolation of this compound. mdpi.comsielc.com
A typical HPLC setup for analyzing luteolin glycosides involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solution containing an acid (such as phosphoric or formic acid) to ensure good peak shape. mdpi.comsielc.com For instance, a mobile phase of methanol and 0.4% aqueous phosphoric acid (55:45) has been used successfully. mdpi.com Detection is commonly performed using a UV or photodiode array (PDA) detector at a wavelength around 360 nm. mdpi.com
For preparative separation aimed at isolating pure this compound, the HPLC method can be scaled up. sielc.com Other chromatographic techniques, such as column chromatography using stationary phases like polyamide, have also been employed for the separation of luteolin derivatives. nih.govresearchgate.net Thin-Layer Chromatography (TLC) is often used as a preliminary analytical tool to monitor the separation process. nih.govresearchgate.net
Table 2: HPLC Conditions for the Analysis of Luteolin and its Glycosides
| Column | Mobile Phase | Detection Wavelength (nm) | Flow Rate (mL/min) | Temperature (°C) | Reference |
| C18 (4.6 mm × 250 mm, 5 µm) | Methanol-0.4% aqueous phosphoric acid (55:45) | 360 | 1.0 | 30 | mdpi.com |
| Newcrom R1 | Acetonitrile (B52724), Water, and Phosphoric Acid | - | - | - | sielc.com |
| Phenyl-hexyl (150 × 4.6 mm, 5.0 µm) | - | - | - | - | acs.orgresearchgate.net |
| Inertsil ODS-4 (250x4mm; 5m) | Gradient of Water + 1% Acetic Acid and Methanol | 280 | 1.0 | 30 | scielo.br |
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) serves as a fundamental technique for the preliminary identification and purification of flavonoid glycosides like this compound. nih.govresearchgate.net It is often used to monitor the fractions collected from other chromatographic methods. orientjchem.org For instance, in the analysis of extracts from Reseda luteola, TLC has been employed to identify various flavonoids, including this compound. researchgate.net The separation on TLC plates, often made of silica (B1680970) gel or cellulose, is achieved using various solvent systems. orientjchem.orgauctoresonline.org The choice of stationary phase, such as silica gel or polyamide, and the mobile phase composition are critical for achieving effective separation of luteolin derivatives. nih.gov For example, cellulose TLC plates have been utilized in the final isolation and purification stages of luteolin glycosides from Indian plantation white sugar. orientjchem.org
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of this compound from crude plant extracts. nih.govtandfonline.comresearchgate.net Reversed-phase columns, particularly C18 columns, are frequently used for the separation of flavonoid glycosides. rsc.orgsielc.com Gradient elution systems, often employing mixtures of acetonitrile and water (sometimes with additives like formic or phosphoric acid to improve peak shape), are common. tandfonline.comrsc.orgsielc.com For example, a study on yacon extracts identified this compound for the first time using HPLC. biocrick.com Another method describes the analysis of Luteolin-7,3'-di-O-glucoside using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the elution profile at multiple wavelengths, which is useful for identifying flavonoids based on their characteristic UV-Vis spectra. researchgate.netacs.org
Table 1: Exemplary HPLC Conditions for Luteolin Glycoside Analysis
| Parameter | Condition | Source |
| Column | XBridge C18 (5 μm, 4.6 × 250 mm) | rsc.org |
| Mobile Phase | A: Water, B: Methanol | rsc.org |
| Gradient | 10–100% B (0–13 min), 100% B (13–20 min) | rsc.org |
| Flow Rate | 0.8 mL/min | rsc.org |
| Detection | Not specified | rsc.org |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Detection | Not specified | sielc.com |
Gel Permeation Chromatography in Fractionation
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is utilized for the fractionation of extracts based on molecular size. orientjchem.org This technique is particularly useful in the initial stages of purification to separate large molecules, such as polymeric colorants, from smaller molecules like flavonoid glycosides. orientjchem.orgresearchgate.net Sephadex LH-20 is a commonly used matrix for the gel filtration of flavonoids, effectively separating them based on their molecular weight. auctoresonline.orgnih.gov For instance, GPC has been successfully applied to fractionate colorants from Indian plantation white sugar, leading to the subsequent isolation of luteolin glycosides. orientjchem.orgresearchgate.net
Structural Elucidation and Confirmation Techniques
Once purified, the definitive identification of this compound requires a combination of spectroscopic techniques to determine its chemical structure, including the specific attachment points of the glucose units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the unambiguous structural elucidation of this compound. orientjchem.orgacs.orgrsc.org In the ¹H NMR spectrum of Luteolin-7,3'-di-O-β-glucopyranoside, the presence of two anomeric sugar protons is a key indicator of a diglycoside structure. rsc.orgmdpi.com For example, in one study, these protons appeared as doublets at δ 5.01 (J = 7.6 Hz) and δ 5.08 (J = 7.5 Hz). rsc.org The chemical shifts and coupling constants of the protons on the aromatic rings and the sugar moieties provide detailed information about their connectivity. mdpi.com ¹³C NMR data further confirms the carbon skeleton of the luteolin aglycone and the positions of the glycosidic linkages. orientjchem.org The attachment of the glucose units at the 7 and 3' positions is confirmed by observing specific shifts in the corresponding carbon signals and through heteronuclear multiple bond correlation (HMBC) experiments, which show cross-peaks between the anomeric protons and the carbons of the aglycone (C-7 and C-3'). mdpi.com
Table 2: ¹H NMR Spectral Data for Luteolin-7,3'-di-O-β-glucoside in DMSO-d6
| Proton | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) | Source |
| H-1'' | 5.01 | d (7.6) | rsc.org |
| H-1''' | 5.08 | d (7.5) | rsc.org |
Note: Data presented is from a study on Luteolin-7,3'-di-O-β-glucoside and may be comparable.
Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis
Mass Spectrometry (MS), particularly when coupled with a liquid chromatography system (LC-MS) and employing tandem mass spectrometry (MS/MS), is a highly sensitive technique for identifying this compound. acs.orgekb.eg Electrospray ionization (ESI) is a common ionization method used for flavonoid analysis. ekb.eg The mass spectrum of this compound shows a molecular ion peak [M-H]⁻ at approximately m/z 609 in negative ion mode, corresponding to its molecular formula C₂₇H₃₀O₁₆. ekb.egekb.eg
MS/MS analysis provides further structural information through fragmentation patterns. The fragmentation of the [M-H]⁻ ion of this compound typically involves the loss of the two glucose units. The loss of a glucosyl residue (162 Da) leads to a fragment ion corresponding to luteolin-7-O-glucoside or luteolin-3'-O-glucoside. A subsequent loss of the second glucosyl residue results in the aglycone fragment ion (luteolin) at m/z 285. ekb.egnih.gov These characteristic fragmentation patterns are crucial for confirming the identity of the compound in complex mixtures. nih.govresearchgate.net
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Source |
| [M-H]⁻ | 609.1474 | ekb.eg |
| Aglycone [M-H-2*Glc]⁻ | 285.0398 | ekb.eg |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides characteristic information about the flavonoid backbone of this compound. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For luteolin and its glycosides, Band I is observed in the range of 300-380 nm and Band II in the range of 240-280 nm. orientjchem.org The specific positions of these absorption maxima (λmax) can be indicative of the oxygenation pattern of the flavonoid. Luteolin itself shows absorption maxima around 254 nm, 264 nm, and 345-356 nm. orientjchem.orgresearchgate.net The glycosylation pattern can influence the exact position of these peaks. The UV spectrum, often recorded online during HPLC analysis using a PDA detector, serves as a key piece of evidence for the initial identification of luteolin derivatives in a sample. orientjchem.org
Table 4: UV-Vis Absorption Maxima for Luteolin Glycosides
| Compound | Band I (λmax, nm) | Band II (λmax, nm) | Source |
| Luteolin-7-O-β-glucopyranoside | 345 | 254, 264 (shoulder) | orientjchem.org |
| Luteolin | 356 | 264 | researchgate.net |
In Vitro Biological Activities and Molecular Mechanisms of Luteolin 3 ,7 Di O Glucoside
Antioxidant Properties and Radical Scavenging Mechanisms
Luteolin-3',7-di-O-glucoside has demonstrated notable antioxidant and radical-scavenging capabilities in various in vitro studies. thieme-connect.combiocrick.com Research indicates that this compound can effectively neutralize free radicals, which are unstable molecules that can cause cellular damage. biocrick.com Its antioxidant activity is attributed to its chemical structure, which allows it to donate electrons to stabilize free radicals. thieme-connect.comnih.gov
One study highlighted its potential by identifying it as a component in plant extracts with significant radical-scavenging and reducing power. biocrick.com Another study measured its Trolox equivalent antioxidant capacity (TEAC), which is a way to quantify antioxidant strength. thieme-connect.com
Structure-Activity Relationships Governing Antioxidant Capacity
The antioxidant capacity of flavonoids like this compound is intrinsically linked to their molecular structure. rsc.orgnih.gov A key feature for potent antioxidant activity is the presence of a 3',4'-dihydroxy arrangement in the B-ring of the flavonoid structure. rsc.orgnih.gov This specific configuration is crucial for effective radical scavenging.
Studies comparing this compound to other related compounds have shown that the presence and position of these hydroxyl groups are critical. rsc.orgnih.gov For instance, luteolin (B72000) and its 7-O-glucoside, which both possess the 3',4'-dihydroxy structure, exhibit higher antioxidant activity compared to other glycosides where these positions are altered. rsc.orgnih.gov The addition of glucose molecules at the 3' or 4' positions can diminish this antioxidant potential. rsc.orgnih.gov
| Feature | Description | Impact on Antioxidant Activity |
| 3',4'-dihydroxy structure | Two adjacent hydroxyl groups on the B-ring. | Crucial for high antioxidant capacity. rsc.orgnih.gov |
| Glycosylation at 7-position | A glucose molecule attached at the 7th carbon. | Retains high antioxidant activity. rsc.orgnih.gov |
| Glycosylation at 3' or 4'-position | A glucose molecule attached at the 3' or 4' carbon. | Reduces antioxidant activity. rsc.orgnih.gov |
Anti-Inflammatory Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways involved in the inflammatory response. mdpi.comcaldic.com By influencing these pathways, it can help regulate the production of inflammatory mediators. mdpi.com
Impact on NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.comcaldic.com this compound has been found to impede the activation of this pathway. nih.govresearchgate.net In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, this compound was shown to inhibit NF-κB activation. nih.govresearchgate.net This inhibition is a key mechanism behind its anti-inflammatory effects. nih.govresearchgate.net
Regulation of STAT3 Pathway Activity
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical component of inflammatory and immune responses. caldic.commdpi.com Research has demonstrated that this compound can inhibit the STAT3 pathway. mdpi.com This inhibition is achieved by preventing the nuclear translocation of STAT3, a crucial step for its activation. mdpi.com By targeting this pathway, this compound can downregulate genes involved in inflammation. mdpi.comsemanticscholar.org
Influence on MAPK Signaling (ERK, JNK, p38)
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are a group of signaling proteins that play a significant role in inflammation. mdpi.comscispace.com this compound has been shown to influence these pathways. nih.gov Specifically, it has been observed to activate the p38 and JNK pathways, which in turn leads to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. nih.gov
Modulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., IL-1β, IL-6)
This compound has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). phcog.com In a study on ulcerative colitis, treatment with this compound led to a decrease in the excessive expression of IL-1β and IL-6, indicating its ability to control inflammatory processes. phcog.com It has also been shown to reduce TNF-α levels in certain cell models. nih.gov
| Pathway | Effect of this compound | Key Findings |
| NF-κB | Inhibition of activation. nih.govresearchgate.net | Impedes a central regulator of inflammation. nih.govresearchgate.net |
| STAT3 | Inhibition of nuclear translocation. mdpi.com | Downregulates inflammatory gene expression. mdpi.comsemanticscholar.org |
| MAPK (p38, JNK) | Activation. nih.gov | Induces the antioxidant enzyme HO-1. nih.gov |
| Pro-inflammatory Cytokines | Reduced expression of IL-1β and IL-6. phcog.com | Helps to control the inflammatory response. phcog.com |
Interactions with Cellular Targets and Enzymes
The interaction of this compound with various biological macromolecules, particularly enzymes, has been explored primarily through computational methods. These studies provide insight into the compound's potential inhibitory activities and binding mechanisms at a molecular level.
In silico analyses have identified this compound as a compound with strong binding affinities to several enzymatic targets, suggesting potential inhibitory roles. Notably, in studies targeting Plasmepsin II (PMII), a key enzyme in the life cycle of the malaria parasite Plasmodium falciparum, this compound demonstrated a significant binding affinity. nih.govnih.gov Its calculated binding energy indicates a strong and favorable interaction with the enzyme's active site. nih.gov
While specific IC₅₀ values, which measure the concentration of an inhibitor required to reduce an enzyme's activity by half, are not extensively reported for this compound in the reviewed literature, its binding affinities in computational models are strong indicators of its potential as an enzyme inhibitor. For instance, its affinity for Plasmepsin II was found to be more potent than its parent compound, luteolin. nih.gov
| Target Enzyme/Protein | Binding Affinity (kcal/mol) | Source |
|---|---|---|
| Plasmepsin II (PMII) | -9.5 | nih.govnih.gov |
Molecular docking and dynamics simulations have been instrumental in elucidating the specific interactions between this compound and its target enzymes. These computational techniques model the binding pose of the ligand within the protein's active site and predict the stability of the resulting complex over time.
A detailed investigation into the binding of this compound with Plasmepsin II revealed that the compound fits effectively into the enzyme's active site. nih.gov The stability of this interaction is maintained through a network of hydrogen bonds and hydrophobic interactions. nih.gov Molecular dynamics simulations further support that this compound can form a stable complex with the enzyme, indicating its potential as an effective inhibitor. researchgate.net
| Target Enzyme | Interaction Type | Interacting Amino Acid Residues | Source |
|---|---|---|---|
| Plasmepsin II (PMII) | Hydrogen Bonds | Tyr17, Gly36, Thr114, Ala117, Ser118, Thr217 | nih.gov |
| Hydrophobic Interactions | Ile14, Asp34, Ser37, Asn76, Ser79, Phe111, Thr119, Phe120, Ile123, Leu131, Tyr192, Asp214, Gly216, Ser218, Val78, Phe11 | nih.gov |
Binding free energy calculations provide a quantitative measure of the strength of the interaction between a ligand and its receptor. For this compound, these calculations have been performed to validate the findings from molecular docking. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is commonly used for this purpose.
Calculations for the this compound-Plasmepsin II complex yielded a strong binding free energy, confirming the favorable nature of this interaction. researchgate.net The energy is composed of several components, including electrostatic and van der Waals interactions. The electrostatic interaction energy (ΔEele) for the complex was calculated to be -74.475 ± 2.391 kJ/mol, indicating a significant electrostatic contribution to the binding. nih.gov These findings reinforce the potential of this compound as an effective agent against its targets. researchgate.net
| Target Receptor | Parameter | Value | Source |
|---|---|---|---|
| Plasmepsin II (PMII) | Binding Free Energy (MM/PBSA) | -57.506 kJ/mol | researchgate.net |
| Electrostatic Interaction Energy (ΔEele) | -74.475 ± 2.391 kJ/mol | nih.gov |
Molecular Docking and Dynamics Simulations
Cellular and Molecular Responses (Excluding Clinical Human Trial Data)
The effects of this compound at the cellular level have been investigated, particularly concerning its antioxidant activity. Studies on closely related compounds also provide insights into potential molecular responses, such as the modulation of gene expression.
This compound has demonstrated antioxidant properties in chemical assays. In a Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the free-radical scavenging ability of a compound, luteolin 3′,7-diglucoside was assigned a value of 0.8. thieme-connect.com While this indicates a good antioxidant capacity, studies have noted that flavone (B191248) glycosides can sometimes be less potent than their aglycone counterparts (luteolin, in this case) in protecting against certain forms of oxidative damage, such as DNA damage. thieme-connect.com
Studies on the closely related compound Luteolin-7-O-glucoside (LUT-7G) have shown that it can act as a scavenger of reactive oxygen species (ROS) in different cellular systems. mdpi.com For instance, LUT-7G was found to inhibit ROS production in both human keratinocytes and human umbilical vein endothelial cells (HUVEC), demonstrating a protective effect against cellular oxidative stress. mdpi.comnih.gov These findings suggest that this compound may exert similar protective effects against oxidative stress at the cellular level.
Direct studies detailing the modulation of gene expression by this compound are limited in the available scientific literature. However, research on the closely related Luteolin-7-O-glucoside (LUT-7G) provides significant insights into how this class of molecules can influence cellular responses by altering gene transcription.
LUT-7G has been shown to be a potent modulator of inflammatory pathways. In human endothelial cells, it exerts anti-inflammatory effects through the transcriptional repression of numerous inflammatory cytokines and their receptors. mdpi.comresearchgate.net Specifically, it can reduce the expression of genes such as Interleukin-1β (IL-1β). mdpi.com This effect is achieved, at least in part, by inhibiting the STAT3 pathway. mdpi.com LUT-7G blocks the nuclear translocation of phosphorylated STAT3, a key transcription factor that controls the expression of many genes involved in inflammation and cell proliferation. mdpi.comnih.gov
In keratinocytes stimulated with the pro-inflammatory cytokine IL-22, which induces a gene expression profile associated with psoriasis, treatment with LUT-7G was able to neutralize these effects, reverting the expression of dozens of up- and down-regulated genes back towards their basal levels. mdpi.com These findings highlight the potential for luteolin glucosides to exert significant biological effects through the modulation of critical signaling pathways and transcription factors.
Effects on Protein Phosphorylation
Detailed in vitro studies focusing specifically on the effects of isolated this compound on protein phosphorylation pathways are limited in the current scientific literature. While research has been conducted on structurally related compounds, such as the aglycone luteolin and its mono-glucoside (luteolin-7-O-glucoside), which have shown modulation of various protein kinases like Akt, MAPKs, and STAT3, this direct data for the di-glucoside is not available. mdpi.comnih.govsemanticscholar.orgnih.govcaldic.com Therefore, the precise mechanisms and specific protein phosphorylation targets of this compound remain an area requiring further investigation.
Modulation of Cellular Proliferation
Specific research delineating the direct in vitro effects of this compound on the modulation of cellular proliferation is not extensively documented in published studies. The compound has been identified as a constituent in plant extracts, such as those from Markhamia tomentosa and Smallanthus sonchifolius (yacon), which exhibit biological activities like anti-ulcer and antioxidant effects. chemsrc.combiocrick.com However, the specific contribution of this compound to any antiproliferative activity of these extracts has not been isolated and characterized.
In contrast, extensive research exists for its related compound, luteolin-7-O-glucoside (cynaroside), which has been shown to inhibit the proliferation of various cancer cell lines. nih.govnih.govmdpi.com For example, studies on luteolin-7-O-glucoside have demonstrated its ability to induce cell cycle arrest, a key mechanism in controlling proliferation. nih.govnih.gov As this information does not pertain directly to this compound, it highlights a gap in the current understanding of this specific compound's biological functions. Further research is necessary to determine if this compound possesses similar or distinct antiproliferative properties.
Metabolism and Bioavailability Considerations for Luteolin Glycosides General Insights, No Specific Dosage or Clinical Data
Glycoside Hydrolysis and Aglycone Formation
The initial step in the absorption and metabolism of many flavonoid glycosides, including those of luteolin (B72000), is the hydrolysis of the sugar moieties to release the aglycone, luteolin. taylorandfrancis.commdpi.com This process is crucial as the aglycone is generally more readily absorbed across the intestinal wall.
Enzymatic Hydrolysis: In the small and large intestine, specific enzymes play a pivotal role in this deglycosylation process. Lactase-phlorizin hydrolase (LPH), located in the brush border of the small intestine, can hydrolyze flavonoid monoglucosides. mdpi.com Additionally, snailase, a commercial enzyme mix, has demonstrated high efficacy in hydrolyzing a wide range of flavonoid glycosides to their respective aglycones, including luteolin. frontiersin.org
Formation of Luteolin: The hydrolysis of Luteolin-3',7-di-O-glucoside would yield luteolin and two glucose molecules. This enzymatic cleavage is a prerequisite for the subsequent metabolic transformations that luteolin undergoes in the body. taylorandfrancis.com Studies on related compounds, such as luteolin 7-O-glucoside, indicate that it is primarily absorbed after being hydrolyzed to luteolin. core.ac.uk
Phase II Metabolic Pathways in Mammalian Systems
Once the aglycone luteolin is formed and absorbed, it undergoes extensive Phase II metabolism, primarily in the intestine and liver. frontiersin.orgnih.govresearchgate.net This biotransformation involves conjugation reactions that increase the water solubility of the molecule, facilitating its excretion.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is a major metabolic pathway for luteolin. frontiersin.orgnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov
Major Metabolites: The primary sites for glucuronidation on the luteolin molecule are the 3'-, 4'-, and 7-hydroxyl groups. nih.govacs.orgacs.org This results in the formation of various luteolin glucuronides, with luteolin-3'-O-glucuronide often being the most abundant metabolite found in plasma. nih.govresearchgate.netacs.org
Enzyme Specificity: Different UGT isoforms exhibit varying activities and regioselectivity towards luteolin. Human UGT1A1, UGT1A8, and UGT1A9 are particularly active in the glucuronidation of luteolin. nih.govacs.org Specifically, UGT1A9 plays a predominant role in the formation of both luteolin-3'-O-glucuronide and luteolin-7-O-glucuronide. acs.org In some instances, the formation of diglucuronides, such as luteolin-3',7-di-O-diglucuronide, has also been observed. acs.org
Methylation by Catechol-O-methyltransferases (COMTs)
Methylation is another significant metabolic pathway for luteolin, owing to its catechol structure on the B-ring. nih.govnih.govjmb.or.kr This reaction is catalyzed by catechol-O-methyltransferases (COMTs). nih.govnih.gov
Formation of Chrysoeriol (B190785) and Diosmetin (B1670712): COMT catalyzes the transfer of a methyl group to either the 3'- or 4'-hydroxyl group of luteolin, forming chrysoeriol (3'-O-methylated luteolin) and diosmetin (4'-O-methylated luteolin), respectively. nih.govjmb.or.kr
Interplay with Glucuronidation: There is a notable interplay between methylation and glucuronidation. The absence of glucuronidation can lead to an increased rate of luteolin methylation, and vice versa, although glucuronidation appears to be the predominant pathway. nih.govebi.ac.uk
Sulfation and Conjugate Formation
Sulfation, the transfer of a sulfonate group to a hydroxyl group, is another Phase II metabolic route for luteolin. frontiersin.orgacs.orgnih.gov
Formation of Sulfated Metabolites: Luteolin can be sulfated at various positions, with studies identifying metabolites such as luteolin-3'-O-sulfate and luteolin-7-sulfate. acs.orgmdpi.com The enzyme arylsulfotransferase has been used to produce these sulfated metabolites in vitro. acs.orgnih.gov
Inhibition of Sulfotransferases: Interestingly, flavonoids like luteolin can also act as potent inhibitors of sulfotransferases (SULTs), which may affect the metabolism of other dietary compounds. nih.gov
Systemic Exposure and Tissue Distribution of Metabolites in Animal Models
Following oral administration, luteolin is rapidly absorbed and extensively metabolized, leading to the presence of its conjugated metabolites in systemic circulation and various tissues. nih.govresearchgate.net
Plasma Metabolites: In rats, after oral administration of luteolin or its glycosides, the predominant forms in the plasma are luteolin glucuronides and sulfates. frontiersin.orgresearchgate.net Luteolin-3'-O-glucuronide is consistently reported as the most abundant metabolite in the bloodstream. researchgate.netacs.org
Tissue Distribution: Luteolin and its metabolites have been found to distribute to several organs, with a preference for the gastrointestinal tract, liver, and kidneys. researchgate.netacs.org The distribution pattern suggests that these tissues are major sites of metabolism and elimination.
Enterohepatic Recirculation Phenomena
Enterohepatic recirculation is a process where compounds excreted in the bile are reabsorbed in the intestine and return to the liver via the portal circulation. elifesciences.org This can prolong the presence of a compound and its metabolites in the body.
Evidence in Luteolin Metabolism: Studies in rats have shown a second peak in the plasma concentration of luteolin and its metabolites several hours after oral administration, which is indicative of enterohepatic recirculation. frontiersin.orgnih.govacs.org
Mechanism: This process involves the biliary excretion of luteolin conjugates, particularly glucuronides, into the intestine. researchgate.net There, they can be hydrolyzed back to the aglycone by gut microbiota, reabsorbed, and enter the circulation again, contributing to their sustained presence. frontiersin.org A proposed mechanism, termed "hepatoenteric recycling," suggests that glucuronides formed in the intestine can be taken up by the liver and then excreted back into the bile. elifesciences.orgelifesciences.org
Ecological and Plant Physiological Roles of Luteolin 3 ,7 Di O Glucoside
Involvement in Plant Defense Mechanisms
Plants, being stationary organisms, have evolved a sophisticated chemical defense system to cope with various environmental challenges. Luteolin-3',7-di-O-glucoside is an integral part of this defense arsenal, helping plants to withstand harsh conditions and fend off attacks from other organisms.
Response to Abiotic Stress (e.g., UV, Drought, Temperature)
Abiotic stressors such as ultraviolet (UV) radiation, drought, and extreme temperatures can cause significant harm to plants, leading to oxidative damage and impaired physiological functions. frontiersin.org this compound, along with other flavonoids, helps to mitigate these effects.
UV Radiation: Exposure to UV radiation, particularly UV-B, can damage cellular components. Plants accumulate flavonoids like luteolin-7-O-glycosides in their epidermal tissues to act as a sunscreen, filtering out harmful radiation. nih.govwiley.comresearchgate.netmdpi.com Studies have shown that the biosynthesis of dihydroxy B-ring-substituted flavonoids, such as luteolin-7-O- and quercetin-3-O-glycosides, is induced by high light irradiance, including UV-A and UV-B. mdpi.com In olive trees (Olea europaea), for instance, UV-B stress leads to a significant increase in the levels of luteolin-7-O-glucoside. nih.gov This accumulation is believed to enhance the plant's antioxidant capacity, helping to detoxify reactive oxygen species (ROS) generated by UV stress. mdpi.com Research on the aquatic plant Spirodela polyrhiza revealed that luteolin (B72000) 7-O-glucoside, predominantly found in the vacuoles of epidermal cells, tended to increase plant fitness under natural UV light treatment. wiley.comdb-thueringen.de
Drought Stress: Water scarcity is a major limiting factor for plant growth. Plants respond to drought stress by accumulating various phenolic compounds, including luteolin glycosides. In greenhouse-grown olive trees, severe drought stress led to a 72% increase in luteolin 7-O-glucoside levels, which is thought to help in controlling the plant's water status and preventing oxidative damage. researchgate.net Similarly, studies on Achillea pachycephala and Ligularia fischeri have shown a significant increase in luteolin-7-O-glucoside concentration under drought conditions. mdpi.comresearchgate.netnih.gov The accumulation of these soluble flavonoid glycosides is a recognized biochemical mechanism guiding stress responses in plants. researchgate.net In mulberry leaves, while present, luteolin 7-O-glucoside was detected at lower levels compared to other flavonoids in response to drought. nih.gov
Temperature Stress: Flavonoids are also involved in protecting plants from both heat and freezing temperatures. nih.govnih.gov While specific data on the direct response of this compound to temperature stress is less detailed, the general understanding is that flavonoids contribute to maintaining cellular stability under such conditions. For example, in 'Cobrançosa' olive cultivars, combined drought and heat stress led to a decrease in some flavonoid glycosides, indicating complex regulatory mechanisms. mdpi.com
Table 1: Response of Luteolin-7-O-glucoside to Abiotic Stress in Different Plant Species
| Plant Species | Abiotic Stressor | Observed Effect on Luteolin-7-O-glucoside | Reference(s) |
|---|---|---|---|
| Olea europaea (Olive) | UV-B Radiation | Significant increase in concentration. | nih.gov |
| Olea europaea (Olive) | Drought | 72% increase in concentration. | researchgate.net |
| Spirodela polyrhiza | UV Radiation | Tended to increase plant fitness. | wiley.comdb-thueringen.de |
| Achillea pachycephala | Drought | Increased concentration. | mdpi.commdpi.comresearchgate.net |
| Ligularia fischeri | Drought | 2-fold increase in concentration. | nih.gov |
| Lactuca sativa (Lettuce) | High Light | Increased accumulation. | nih.gov |
| Chrysanthemum morifolium | Water Stress | Increased concentration of luteolin. | nih.gov |
| Ligustrum vulgare | High Light | Increased biosynthesis. | nih.gov |
Role in Biotic Interactions (e.g., Pathogen Resistance, Insect Deterrence)
This compound also plays a role in defending plants against living threats such as pathogens and insects.
Insect Deterrence: Many flavonoids are known to be unpalatable or even toxic to insects, thus deterring them from feeding. nih.gov Research on the cotton leafworm, Spodoptera littoralis, has shown that Luteolin-7-O-glucoside exhibits strong antifeedant activities. researchgate.netresearchgate.net In both dual-choice and no-choice tests, it significantly deterred the larvae from feeding. researchgate.netresearchgate.net This suggests that the presence of this compound in plant tissues can be a crucial factor in reducing herbivory.
Function as Signaling Molecules
Beyond their direct defensive roles, flavonoids like luteolin and its glycosides act as important signaling molecules within the plant and in its interactions with other organisms. nih.gov For instance, in leguminous plants, specific flavones such as luteolin are crucial for establishing symbiotic relationships with nitrogen-fixing bacteria. nih.govoup.com These compounds, excreted by the plant roots, act as signals to attract rhizobia bacteria and initiate the formation of root nodules, which are essential for nitrogen fixation. nih.govresearchgate.net While the direct role of the diglucoside form in this specific interaction is less defined, the underlying luteolin structure is key. This signaling function highlights the multifaceted ecological importance of these compounds, extending beyond simple defense to encompass complex inter-organismal communication.
Future Directions in Luteolin 3 ,7 Di O Glucoside Research
Advancements in Glycosylation Engineering and Biotransformation for Enhanced Production
The low natural abundance of Luteolin-3',7-di-O-glucoside and other specific luteolin (B72000) glycosides is a significant hurdle for comprehensive bioactivity research. scispace.com Glycosylation engineering and biotransformation offer a promising solution to this challenge. scispace.commdpi.com Synthetic biology plays a crucial role by introducing glycosyltransferases (GTs), the enzymes responsible for glycosylation, from various sources into microbial hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.com This allows for the controlled and efficient synthesis of specific flavonoid O-glucosides. mdpi.com
One successful approach involves the use of whole-cell biocatalysts. For instance, cells from Bacillus cereus have been used to glycosylate luteolin, producing a range of products including Luteolin-7,3'-di-O-β-glucoside and Luteolin-7,4'-di-O-β-glucoside. scispace.comrsc.orgrsc.org Researchers have found that manipulating the reaction environment, such as by adding hydrophilic organic solvents like dimethyl sulfoxide (B87167) (DMSO), can significantly improve the solubility of the luteolin substrate and influence the product profile. scispace.comrsc.orgrsc.org In one study, using 20% (v/v) DMSO not only increased the substrate concentration more than tenfold compared to other methods but also resulted in a 96% conversion rate. nih.gov
Future work will likely focus on:
Enzyme Discovery and Engineering : Identifying and characterizing novel glycosyltransferases with high specificity for the 3'- and 7-hydroxyl groups of luteolin. mdpi.comnih.gov For example, researchers have identified two di-O-glycosyltransferases, CtOGT1 and CtOGT2, from Carthamus tinctorius L., which show efficient catalytic activity in the di-O-glycosylation of several flavonoids. mdpi.com
Metabolic Engineering of Host Strains : Optimizing microbial hosts to increase the intracellular supply of sugar donors, such as uridine (B1682114) diphosphate (B83284) glucose (UDPG), which is often a limiting factor in glycosylation processes. acs.orgacs.org
Process Optimization : Further refining biotransformation conditions, including solvent systems and substrate feeding strategies, to maximize the yield and purity of this compound. scispace.commdpi.com For example, adjusting induction strategies and controlling acetic acid accumulation in E. coli cultures has been shown to substantially improve the production of other luteolin glycosides. acs.org
| Research Approach | Organism/Enzyme | Key Findings & Future Direction | Reference(s) |
| Whole-Cell Biotransformation | Bacillus cereus A46 | Produced five luteolin glycosides, including di-glucosides. DMSO enhanced luteolin solubility and regulated product formation. Future work aims to scale up the process for industrial application. | scispace.com, rsc.org, rsc.org, nih.gov |
| Metabolic Engineering | Escherichia coli | Engineering the UDP-glucose supply pathway significantly increased the production of C-glycosylated luteolin derivatives (isoorientin). This platform can be adapted for producing O-diglucosides. | acs.org, acs.org |
| Enzyme-based Synthesis | Glycosyltransferases (e.g., CtOGT1, CtOGT2) | Newly identified enzymes from Carthamus tinctorius L. show di-O-glycosylation activity on various flavonoids. Future efforts will focus on engineering these enzymes for higher specificity toward luteolin. | mdpi.com |
Comprehensive Structure-Activity Relationship Studies for Specific Bioactivities
Understanding the relationship between the structure of luteolin glycosides and their biological functions is critical for targeted drug development. The number and position of sugar moieties dramatically influence a compound's solubility, stability, and interaction with biological targets.
Studies have shown that the core structure of luteolin is crucial for certain activities. For antioxidant potential, the 3',4'-dihydroxy arrangement in the B-ring of the luteolin molecule is a key determinant. scispace.comrsc.orgrsc.org Research comparing luteolin with its glycosides found that while luteolin and Luteolin-7-O-β-glucoside exhibited strong antioxidant activity, glycosylation at the 3' or 4' position, as seen in mono- and di-glucosides, led to a significant decrease in this specific activity (IC50 > 100 μM). rsc.orgnih.gov
For anti-inflammatory effects, the relationships are more complex. A study on the inhibition of arachidonic acid metabolism showed that the aglycone luteolin was a potent inhibitor of both thromboxane (B8750289) and leukotriene synthesis. researchgate.net In contrast, its glycoside derivatives, including cynaroside (B7765609) (Luteolin-7-O-glucoside) and cesioside (Luteolin-7-O-gentiobioside, a diglucoside), showed significantly reduced or selective activity. researchgate.net
Future research will require systematic studies that compare this compound with its parent aglycone and its corresponding mono-glucosides (Luteolin-3'-O-glucoside and Luteolin-7-O-glucoside) across a wide range of biological assays. This will help to precisely map which structural features are essential for specific activities, such as anti-cancer, neuroprotective, or anti-diabetic effects.
| Compound | Bioactivity Studied | Key Finding | Reference(s) |
| Luteolin | Antioxidant (DPPH scavenging) | High activity (IC50 20.2 μM) | rsc.org, nih.gov |
| Luteolin-7-O-β-glucoside | Antioxidant (DPPH scavenging) | High activity (IC50 21.2 μM), comparable to luteolin | rsc.org, nih.gov |
| Luteolin-7,3'-di-O-β-glucoside | Antioxidant (DPPH scavenging) | Low activity (IC50 > 100 μM) | rsc.org, nih.gov |
| Luteolin-7,4'-di-O-β-glucoside | Antioxidant (DPPH scavenging) | Low activity (IC50 > 100 μM) | rsc.org, nih.gov |
| Luteolin | Anti-inflammatory (Arachidonic Acid Metabolism) | Potent inhibitor of thromboxane and leukotriene synthesis | researchgate.net |
| Cynaroside (Luteolin-7-O-glucoside) | Anti-inflammatory (Arachidonic Acid Metabolism) | Moderate and selective inhibition | researchgate.net |
Integration of Multi-Omics Approaches in Mechanistic Elucidation
To fully understand the biological impact of this compound, future research must move beyond single-target analyses and embrace systems-level approaches. The integration of multi-omics—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to uncover the complex molecular networks influenced by this compound.
Recent studies have successfully used multi-omics to investigate flavonoid biosynthesis in plants. nih.govoup.com By combining transcriptomic and metabolomic data from different plant tissues or under various conditions, researchers have identified key enzyme-encoding genes, such as UGTs and CYPs, involved in producing specific flavonoid glycosides. nih.govoup.com For example, an integrated analysis in safflower helped identify genes with expression patterns that correlated with the accumulation of flavonoid glycosides, leading to the functional characterization of new enzymes. oup.com
This integrated approach can be applied to elucidate the mechanism of action of this compound in biological systems. For example, treating cancer cells with the compound and subsequently analyzing changes in the transcriptome and proteome could reveal entire pathways that are perturbed, rather than just single proteins. Metabolomic analysis could identify downstream metabolic consequences of its action, while microbiome analysis could investigate how gut bacteria metabolize the compound and how this affects host-microbe interactions. nih.gov
Exploration of Novel Biological Targets and Pathways
While research has established that luteolin and some of its glycosides modulate well-known inflammatory and cell-signaling pathways like NF-κB, MAPK, and PI3K-Akt, the specific targets of this compound are largely unexplored. mdpi.comcaldic.comresearchgate.net Future research will focus on identifying novel biological targets to uncover unique therapeutic applications.
Computational methods are proving invaluable in this search. A recent molecular docking study investigated the potential of several flavonoids from Allophylus africanus as antimalarial agents. nih.gov The study identified Plasmepsin II, a critical enzyme in the malaria parasite's life cycle, as a promising target. nih.gov Notably, this compound exhibited a strong predicted binding energy of -9.5 kcal/mol, suggesting it could be a potent inhibitor. nih.gov
Furthermore, studies on Luteolin-7-O-glucoside have shown it can induce apoptosis in liver cancer cells through caspase-independent pathways involving the accumulation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. nih.gov It is plausible that the di-glucoside derivative may interact with similar or entirely different components of cell death and survival pathways. Future investigations should employ techniques like affinity chromatography-mass spectrometry and thermal shift assays to pull down direct binding partners and validate novel interactions predicted by computational models.
Comparative Studies with Other Flavonoid Glycosides and Aglycones
Pharmacokinetic studies have shown that glycosylation significantly affects bioavailability. When Luteolin-7-O-glucoside is administered orally to rats, it is primarily hydrolyzed back to luteolin in the gastrointestinal tract before being absorbed. acs.orgresearchgate.net This biotransformation is a critical step, and the oral bioavailability of the glucoside (approx. 10%) is lower than that of luteolin itself (approx. 26%). acs.orgresearchgate.net It is crucial to determine the metabolic fate of the di-glucoside to understand if it is also hydrolyzed or if it can be absorbed intact.
In terms of bioactivity, comparisons have yielded mixed results depending on the endpoint measured. For anti-inflammatory activity, luteolin often demonstrates broader and more potent effects than its glycosides. researchgate.net For instance, luteolin was found to inhibit both NF-κB and AP-1 transcription factors, whereas Luteolin-7-O-glucoside only impeded NF-κB activation. researchgate.net However, glycosides can possess greater stability. A study comparing O-glycosides, C-glycosides, and their aglycones noted that while aglycones had higher initial antioxidant activity, their glycosylated counterparts were more stable during in vitro digestion, helping to maintain their activity. researchgate.net The C-C bond in C-glycosides makes them particularly stable. researchgate.net Future studies should directly compare this compound against luteolin, Luteolin-7-O-glucoside, and other flavonoids like quercetin (B1663063) and apigenin (B1666066) in standardized assays to build a comprehensive and comparative efficacy profile.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Luteolin-3',7-di-O-glucoside in plant extracts?
Methodological Answer: this compound can be identified and quantified using HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) coupled with ESI-MS (Electrospray Ionization Mass Spectrometry) . Key parameters include:
- Chromatographic separation : Use a C-18 reversed-phase column with a gradient elution system (e.g., water-acetonitrile with 0.1% formic acid). Retention times for glycosylated flavonoids like this compound typically range between 9–13 minutes under optimized conditions .
- Mass spectrometry : At an orifice voltage of 90–200 V, observe precursor ions (e.g., m/z 611 [M+H]⁺) and fragment ions (m/z 449 [M+H−Glc]⁺ and 287 [aglycone]). Confirm structural assignments using MS² and reference standards .
Q. How can researchers optimize extraction protocols for this compound from plant matrices?
Methodological Answer:
- Solvent selection : Use aqueous methanol (70–80%) or ethanol for polar glycosides. Acid hydrolysis (e.g., 2M HCl) may degrade glycosides, so mild extraction conditions are preferred for intact compounds .
- Validation : Compare raw and hydrolyzed extracts via HPLC-PDA to confirm glycoside stability. For example, in Daphne gnidium leaves, this compound was identified in non-hydrolyzed extracts, while hydrolysis releases aglycones like luteolin .
Q. What biological activities have been experimentally validated for this compound?
Methodological Answer:
- Antioxidant assays : Use in vitro models like DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power). The compound’s glycosylation pattern may reduce bioavailability compared to aglycones, requiring careful interpretation of bioactivity data .
- Anti-cataract effects : In ex vivo models (e.g., sheep lenses), apply oxidative stress inducers (e.g., hydrogen peroxide) and measure inhibition of lens opacity. Dose-dependent efficacy has been demonstrated at concentrations ≥10 µM .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic stability be resolved?
Methodological Answer: Contradictions arise from differences in experimental systems (e.g., in vitro vs. in vivo metabolism). To address this:
- Pharmacokinetic studies : Use LC-MS/MS to track metabolites in plasma or urine after oral administration in animal models. Compare with in vitro hepatic microsome assays to identify major metabolic pathways (e.g., deglycosylation by gut microbiota) .
- Bioavailability studies : Administer radiolabeled this compound and quantify tissue distribution using scintillation counting .
Q. What experimental strategies are recommended for studying the compound’s role in plant stress responses?
Methodological Answer:
- Metabolomic profiling : Apply UPLC-MS to compare this compound levels in plants under abiotic stress (e.g., drought, UV exposure) vs. controls. Use multivariate analysis (e.g., PCA) to correlate its accumulation with stress markers .
- Gene knockout models : Silence flavonoid glycosyltransferase genes (e.g., UGT family) in model plants (e.g., Arabidopsis) and quantify downstream effects on glycoside biosynthesis .
Q. How can researchers resolve structural ambiguities in mass spectral data for glycosylated luteolin derivatives?
Methodological Answer:
- Isomer discrimination : Use tandem MS with collision-induced dissociation (CID) to differentiate positional isomers (e.g., this compound vs. Luteolin-4'-O-glucoside). Key fragments include m/z 285 (aglycone) and neutral losses of 162 Da (hexose) .
- NMR validation : Assign anomeric proton signals (δ 4.5–5.5 ppm) in ¹H-NMR spectra to confirm glycosylation sites. For example, J-coupling constants (7–9 Hz) indicate β-glycosidic linkages .
Data Interpretation and Contradictions
Q. Why do some studies report reduced this compound levels under specific cultivation conditions?
Methodological Answer:
- Metabolomic analysis : In Grifola frondosa, reduced levels correlated with strain degradation. Use GE-MS (Gas Chromatography-Electron Ionization MS) to link glycoside depletion with disruptions in carbon metabolism or sugar transport .
- Environmental factors : In olive orchards, higher levels were observed in zeolite-treated soils. Conduct field trials with controlled nutrient amendments (e.g., nitrogen, phosphorus) to assess glycoside biosynthesis .
Q. How should researchers address discrepancies in glycoside quantification across different plant tissues?
Methodological Answer:
- Tissue-specific extraction : Optimize protocols for leaves, stems, and fruits separately. For example, Daphne gnidium stems lack flavonoids but accumulate coumarins, requiring tissue-specific validation .
- Internal standards : Use stable isotope-labeled analogs (e.g., ¹³C-Luteolin-3',7-di-O-glucoside) to correct for matrix effects in complex extracts .
Methodological Innovations
Q. What novel approaches are emerging for studying glycosylated flavonoids like this compound?
Methodological Answer:
- Ion mobility spectrometry (IMS) : Coupled with LC-MS, IMS enhances resolution of isomeric flavonoids by separating ions based on shape and charge .
- Molecular networking : Use GNPS (Global Natural Products Social Molecular Networking) to compare MS/MS spectra across species and identify novel glycosides .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₂₇H₃₀O₁₆ | |
| Molecular weight | 610.52 g/mol | |
| CAS Registry Number | 52187-80-1 | |
| Major MS fragments | m/z 611 [M+H]⁺, 449, 287 | |
| HPLC retention time (C-18) | 9.2–12.8 minutes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
